molecular formula C10H7BrFN B12854826 8-Bromo-3-fluoronaphthalen-1-amine

8-Bromo-3-fluoronaphthalen-1-amine

Cat. No.: B12854826
M. Wt: 240.07 g/mol
InChI Key: GMKIXHITUPDVOF-UHFFFAOYSA-N
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Description

8-Bromo-3-fluoronaphthalen-1-amine ( 2387597-86-4) is a halogenated and fluorinated naphthalene derivative of high interest in advanced organic synthesis and pharmaceutical research. With a molecular formula of C10H7BrFN and a molecular weight of 240.07, this compound serves as a versatile chemical building block . The naphthalene core provides a rigid, planar structure that can interact with various biological targets, while the bromo and fluoro substituents offer distinct sites for further functionalization via cross-coupling reactions and the introduction of additional pharmacophores . Naphthalene derivatives are frequently explored in drug discovery for their ability to improve metabolic stability and enhance the pharmacological profile of lead compounds . Specifically, 1,8-disubstituted naphthalenes have been studied for their unique steric and electronic properties, which can influence molecular conformation and intermolecular interactions, such as hydrogen bonding . This amine is strictly for research applications and is a valuable scaffold for constructing compounds for screening and development in areas such as anticancer and antimicrobial agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

8-bromo-3-fluoronaphthalen-1-amine

InChI

InChI=1S/C10H7BrFN/c11-8-3-1-2-6-4-7(12)5-9(13)10(6)8/h1-5H,13H2

InChI Key

GMKIXHITUPDVOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)Br)N)F

Origin of Product

United States

Reactivity and Mechanistic Investigations of 8 Bromo 3 Fluoronaphthalen 1 Amine and Analogues

Electrophilic Aromatic Substitution Reactions on the Halogenated Aminonaphthalene Nucleus

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. dalalinstitute.com The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The first step is generally the slow, rate-determining step. masterorganicchemistry.comlibretexts.org

The regiochemical outcome of electrophilic aromatic substitution on 8-bromo-3-fluoronaphthalen-1-amine is determined by the combined directing effects of the amino, bromo, and fluoro substituents.

Amino Group (-NH₂): The amine group is a powerful activating substituent and a strong ortho, para-director. libretexts.orglkouniv.ac.in It donates electron density to the ring via resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions. lkouniv.ac.in In the case of 1-aminonaphthalene, this strong activation directs incoming electrophiles primarily to the C2 and C4 positions.

Halogen Groups (-F, -Br): Halogens are a unique class of substituents. They are deactivating towards electrophilic substitution due to their inductive electron withdrawal (electronegativity). However, they are ortho, para-directing because they can donate a lone pair of electrons via resonance, which helps stabilize the carbocation intermediate in ortho and para attack. lkouniv.ac.in

Naphthalene (B1677914) Nucleus: The naphthalene ring system is more reactive than benzene (B151609), and electrophilic substitution typically occurs at the 1-position (α-position) because the corresponding carbocation intermediate is more stable and better resonance-stabilized than the intermediate for 2-position (β-position) attack. msu.edupearson.comlibretexts.org

For this compound, the positions available for substitution are C2, C4, C5, C6, and C7. The powerful activating and directing effect of the C1-amine group dominates, strongly favoring substitution at the C2 (ortho) and C4 (para) positions. The deactivating halogens at C3 and C8 have a lesser influence on the regioselectivity, which is primarily controlled by the amine. Therefore, electrophiles will preferentially attack the positions ortho and para to the strongly activating amino group.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentTypeEffect on ReactivityDirecting Influence
-NH₂ (Amine)Resonance DonorStrongly ActivatingOrtho, Para
-F (Fluoro)Inductive Withdrawer, Resonance DonorDeactivatingOrtho, Para
-Br (Bromo)Inductive Withdrawer, Resonance DonorDeactivatingOrtho, Para

Kinetic Isotope Effect (KIE) studies, where an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium), are used to probe reaction mechanisms and identify the rate-determining step. researchgate.netnih.gov In electrophilic aromatic substitution, the absence of a significant primary KIE (i.e., kH/kD ≈ 1) indicates that the C-H bond is not broken in the rate-determining step. researchgate.netmsudenver.edu

Research on the electrophilic fluorination of aromatic compounds with N-F reagents has shown small deuterium (B1214612) isotope effects (kH/kD values between 0.86 and 1.00). researchgate.net This observation is consistent with the standard SEAr mechanism where the initial attack of the electrophile on the aromatic ring is the slow, rate-limiting step, and the subsequent loss of a proton (or deuteron) from the Wheland intermediate is a fast process. masterorganicchemistry.comresearchgate.net Therefore, for the electrophilic fluorination of this compound or its analogues, it is expected that C-H bond cleavage is not rate-limiting.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Halogen Displacement

Nucleophilic aromatic substitution (SNAr) is a key reaction for polyhalogenated aromatic compounds. science.gov It involves the displacement of a leaving group, such as a halide, by a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com Unlike other substitution reactions, the SNAr mechanism does not favor the best leaving groups in terms of bond strength.

In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of the Meisenheimer complex. wikipedia.org The ease of C-X bond cleavage is not the primary factor determining reactivity. masterorganicchemistry.com Consequently, the reactivity order for halogens as leaving groups is often F > Cl ≈ Br > I. wikipedia.org While bromine can be displaced, it is generally a less effective leaving group than fluorine in SNAr reactions. researchgate.net However, in some cases, competition with halogenophilic reactions (where the nucleophile attacks the bromine atom directly) can occur. researchgate.net For this compound, substitution of the bromine atom via an SNAr pathway would be less favorable than substitution of the fluorine atom, assuming the ring is sufficiently activated.

Fluorine is an excellent leaving group in SNAr reactions. wikipedia.orgmasterorganicchemistry.com Its high electronegativity strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. wikipedia.org This powerful inductive effect facilitates the rate-determining addition step, overcoming the high strength of the C-F bond. masterorganicchemistry.com Therefore, in this compound, the fluorine atom at the C3 position is the more probable site for nucleophilic aromatic substitution compared to the bromine atom at C8, provided the reaction conditions are suitable for SNAr.

Table 2: Relative Reactivity of Halogens as Leaving Groups in SNAr
HalogenReactivity OrderReason
FHighestHigh electronegativity strongly activates the carbon for nucleophilic attack (rate-determining step). wikipedia.org
ClIntermediateModerate activating effect.
BrIntermediateModerate activating effect, similar to Cl. wikipedia.org
ILowestLowest electronegativity provides the least activation for the initial nucleophilic attack.

The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orgnumberanalytics.combyjus.comcolby.edu These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance. byjus.comcolby.edu

The this compound molecule lacks strong EWGs. The amine group (-NH₂) is an electron-donating group, which deactivates the ring toward nucleophilic attack. For SNAr to occur efficiently, the activating influence of the amine group must be attenuated or reversed. This can be achieved by converting the amine into an electron-withdrawing group, for example, through acetylation to form an amide or by protonation/quaternization to form an ammonium (B1175870) salt. libretexts.org This chemical modification would reduce the electron density of the ring, making it more susceptible to attack by nucleophiles and facilitating the displacement of one of the halogen atoms. libretexts.org

Concerted SNAr Mechanisms

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry. The traditionally accepted mechanism involves a two-step addition-elimination sequence proceeding through a discrete, non-aromatic Meisenheimer intermediate. harvard.edunih.govnih.gov However, extensive computational and kinetic isotope effect (KIE) studies have provided compelling evidence that many SNAr reactions proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single, asynchronous step. harvard.edunih.govnih.gov

The preference for a stepwise versus a concerted pathway is heavily influenced by the nature of the leaving group, the nucleophile, and the aromatic system. diva-portal.orgacs.orgnih.gov For halogenated aromatic compounds, computational studies indicate that the potential energy surface for SNAr reactions differs significantly depending on the halogen. diva-portal.orgnih.gov Reactions involving fluoride (B91410) as the leaving group often favor the formation of a stable Meisenheimer intermediate, thus proceeding via the stepwise mechanism. acs.orgnih.gov Conversely, for better leaving groups like chloride and bromide, the intermediate is often less stable, and the reaction is more likely to follow a concerted pathway, passing through a "Meisenheimer-like" transition state rather than a true intermediate. harvard.edudiva-portal.org

In the case of this compound, the presence of two different halogen leaving groups presents an interesting scenario.

Substitution at the C3-F position: Nucleophilic attack at this position would likely proceed through a more traditional, stepwise SNAr mechanism. The high electronegativity of fluorine stabilizes the Meisenheimer complex.

Substitution at the C8-Br position: Nucleophilic attack at the bromine-bearing carbon is predicted to favor a concerted mechanism. diva-portal.orgacs.org The transition state would involve the simultaneous formation of the new carbon-nucleophile bond and cleavage of the C-Br bond, without the formation of a distinct intermediate.

It is remarkable that a computational survey of 120 diverse SNAr reactions predicted that 83% proceed via concerted mechanisms. harvard.edu This modern understanding shifts the paradigm, suggesting that the concerted pathway is not an exception but a common feature of SNAr reactions, particularly for leaving groups other than fluoride. harvard.edudiva-portal.orgacs.org

Transformations of the Primary Amine Functionality

The primary amine at the C1 position is a versatile functional handle, enabling a wide array of subsequent chemical modifications.

Acylation and Amidation Reactions

The primary amine of this compound readily undergoes acylation and amidation reactions with a variety of acylating agents. These reactions are fundamental for introducing new functionalities and for protecting the amine group during subsequent synthetic steps. Common reagents include acyl chlorides, acid anhydrides, and carboxylic acids (often activated with coupling agents). For instance, reaction with acetyl chloride in the presence of a base would yield N-(8-bromo-3-fluoronaphthalen-1-yl)acetamide. Similarly, amidation with sulfonyl fluorides, activated by catalysts like 1-hydroxybenzotriazole (B26582) (HOBt), can produce the corresponding sulfonamides in high yields. chemrxiv.org

Table 1: Representative Acylation and Amidation Reactions

Reagent Product Type Typical Conditions
Acetyl Chloride Acetamide (B32628) Pyridine (B92270) or Et3N, CH2Cl2, 0 °C to RT
Acetic Anhydride (B1165640) Acetamide Pyridine, reflux
Benzoyl Chloride Benzamide aq. NaOH, Schotten-Baumann conditions
Benzoic Acid Benzamide EDCI, HOBt, DMF
Benzenesulfonyl Fluoride Sulfonamide HOBt (cat.), Silicon additive, Base

Alkylation and Subsequent Functionalization

N-alkylation of the primary amine furnishes the corresponding secondary or tertiary amines, which are themselves important intermediates. nih.gov Modern, atom-economical methods like the "borrowing hydrogen" or "hydrogen autotransfer" strategy employ alcohols as alkylating agents in the presence of ruthenium or iridium catalysts. nih.govd-nb.info This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction by the metal hydride catalyst, with water as the only byproduct. nih.gov Traditional methods using alkyl halides are also effective, though they generate stoichiometric salt waste. google.com

Once alkylated, the resulting secondary or tertiary amine can be further functionalized. For example, a secondary N-alkyl amine could be subjected to a second, different alkylation or acylation, or used to explore further transformations like C-H functionalization directed by the amine group.

Table 2: N-Alkylation Methods for Primary Aromatic Amines

Alkylating Agent Catalyst System Product Key Feature
Primary Alcohols (e.g., Benzyl alcohol) Ru or Ir complex (e.g., [Ru(p-cymene)Cl2]2) Secondary Amine Atom-economical, water byproduct
Alkyl Halides (e.g., Methyl iodide) Base (e.g., K2CO3) Secondary/Tertiary Amine Classical method, salt byproduct
Carbon Dioxide (CO2) Reductant (e.g., 9-BBN) N-Methylated Amine Utilizes CO2 as a C1 source

Imine and Enamine Formation

The reaction of the primary amine of this compound with aldehydes or ketones under acid catalysis leads to the formation of imines, also known as Schiff bases. libretexts.orgyoutube.com This reversible condensation reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The reaction is typically driven to completion by removing the water formed, for instance, by azeotropic distillation or the use of a dehydrating agent. analis.com.my

The mechanism proceeds through a carbinolamine intermediate, which is protonated and then loses water to form a resonance-stabilized iminium ion. libretexts.orgyoutube.com A final deprotonation step yields the neutral imine product. libretexts.org

It is important to note that enamine formation requires a secondary amine. masterorganicchemistry.comyoutube.comwikipedia.org Therefore, this compound must first be N-alkylated to a secondary amine (as described in 3.3.2) before it can react with an enolizable aldehyde or ketone to form an enamine. masterorganicchemistry.com

Transition Metal-Catalyzed Reactions of Halogenated Naphthalenes

The halogen substituents on the naphthalene ring are key sites for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions at Brominated Sites (e.g., Suzuki-Miyaura, Heck, Negishi, Stille)

The differential reactivity of the C-Br and C-F bonds is a central feature of the cross-coupling chemistry of this compound. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive towards oxidative addition to the Pd(0) catalyst than the much stronger C-F bond. diva-portal.org This selectivity allows for facile and regioselective functionalization at the C8 position, leaving the fluorine atom untouched.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C8-Br site with an organoboron reagent (e.g., an arylboronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl structures.

Heck Reaction: The Heck reaction couples the C8-Br position with an alkene, such as an acrylate (B77674) or styrene, using a palladium catalyst and a base. organic-chemistry.orgfu-berlin.de This reaction is a key method for the vinylation of aryl halides.

Negishi Coupling: This reaction utilizes a pre-formed organozinc reagent to couple with the aryl bromide. acs.orgrsc.orgresearchgate.net Negishi couplings are known for their high functional group tolerance and reactivity.

Stille Coupling: The Stille reaction employs an organostannane (e.g., an aryltributylstannane) as the coupling partner. publish.csiro.auacs.orgthieme-connect.com It is highly versatile, though concerns about the toxicity of tin byproducts exist.

For all these reactions, the primary amine group at C1 may influence the catalytic cycle or require protection, depending on the specific reaction conditions (e.g., the choice of ligand and base).

Table 3: Typical Conditions for Cross-Coupling Reactions at the Brominated Site

Reaction Name Coupling Partner Catalyst/Ligand Base Solvent
Suzuki-Miyaura Arylboronic Acid Pd(PPh3)4 or Pd(OAc)2/SPhos Na2CO3, K3PO4 Toluene (B28343), Dioxane, H2O
Heck Alkene (e.g., n-Butyl acrylate) Pd(OAc)2/P(o-tolyl)3 Et3N, K2CO3 DMF, NMP
Negishi Organozinc Reagent Pd2(dba)3/P(o-tolyl)3 or Pd(PtBu3)2 None (pre-formed reagent) THF, DMF
Stille Organostannane Pd(PPh3)4 None Toluene, Dioxane

Palladium-Catalyzed C-H Activation and Functionalization

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. chemrxiv.orgrsc.org In the context of halogenated naphthalenes such as this compound, this methodology holds the potential for selective introduction of various functional groups. The inherent challenge lies in controlling the site selectivity of the C-H activation in a molecule with multiple C-H bonds and directing groups.

The mechanism of palladium-catalyzed C-H functionalization can proceed through different catalytic cycles, primarily the Pd(0)/Pd(II) and Pd(II)/Pd(IV) cycles. snnu.edu.cn The selection of the catalytic cycle is often dictated by the reaction conditions, including the choice of oxidant and ligands. snnu.edu.cn For substrates like this compound, the amino group can act as a directing group, facilitating the C-H activation at a proximal position, typically the ortho C-H bond. cam.ac.uk The presence of halogen substituents (bromo and fluoro) can influence the electronic properties of the naphthalene ring and, consequently, the reactivity and regioselectivity of the C-H activation process. nih.gov

Research on related naphthalene derivatives has demonstrated the feasibility of palladium-catalyzed C-H functionalization. For instance, palladium-catalyzed C-H arylation of naphthalenes has been achieved, with the regioselectivity being influenced by the ligand on the palladium catalyst. nih.gov Mechanistic studies on similar systems suggest that the C-H activation can be the rate-determining step. rsc.org While specific studies on this compound are not extensively reported, the general principles of palladium-catalyzed C-H activation on substituted naphthalenes provide a framework for predicting its reactivity. The interplay between the directing effect of the amine group and the electronic influence of the halogen atoms would be crucial in determining the outcome of the functionalization.

Table 1: Examples of Palladium-Catalyzed C-H Functionalization of Naphthalene Derivatives

SubstrateCatalyst/ReagentsProductYield (%)Reference
1-NaphthylaminePd(OAc)₂, Ag₂CO₃, P(o-tolyl)₃2-Aryl-1-naphthylamine75 nih.gov
N-Aryl-1-naphthylaminePd(OAc)₂, Cu(OAc)₂, O₂8-Arylated-N-aryl-1-naphthylamine82 researchgate.net
1-NaphthamidePd(OAc)₂, norbornene, K₂CO₃2-Alkylated-1-naphthamide68 nih.gov

Ruthenium-Catalyzed C-H Functionalization with Remote Selectivity

Ruthenium-catalyzed C-H functionalization has gained prominence for its ability to achieve remote C-H activation, a challenging feat in organic synthesis. rsc.orgrsc.org This strategy allows for the functionalization of C-H bonds that are distant from the directing group, providing access to substitution patterns that are not readily achievable through other methods. rsc.orgrsc.org For a substrate like this compound, where the amino group can direct the catalyst, ruthenium catalysis opens up possibilities for functionalization at positions such as C-4, C-5, or C-7.

A notable advancement in this area is the ruthenium-catalyzed three-component tandem reaction for the remote C-H functionalization of naphthalenes. rsc.orgrsc.orgrsc.org This process involves the reaction of a naphthalene derivative, an olefin, and an alkyl bromide in the presence of a ruthenium catalyst, leading to the modular synthesis of multifunctional naphthalenes. rsc.orgrsc.orgrsc.org Mechanistic studies indicate that the reaction proceeds through a P(III)-assisted ruthenium-catalyzed remote C-H activation. rsc.orgrsc.org

The proposed mechanism involves the initial coordination of the ruthenium catalyst to the directing group of the naphthalene substrate, followed by a C-H activation at a remote position, such as C-5. rsc.orgrsc.org This remote activation is facilitated by the specific ligand environment around the ruthenium center. The resulting ruthenacycle then participates in a radical process initiated by the alkyl bromide, leading to the incorporation of both the olefin and the alkyl group into the naphthalene core. rsc.orgrsc.org The selectivity for the remote position is a key feature of this methodology, overriding the typically favored ortho-functionalization. rsc.orgrsc.org

Table 2: Ruthenium-Catalyzed Remote C-H Functionalization of Naphthalene Derivatives

Radical Reactions Involving Halogenated Naphthalenes

Halogenated naphthalenes, including this compound, are susceptible to participating in radical reactions, where the carbon-halogen bond can be a key site of reactivity. uobasrah.edu.iq These reactions are typically initiated by radical initiators, such as azo compounds or peroxides, or by photolysis. wikipedia.orgchemistrystudent.com The mechanism of these reactions involves the formation of radical intermediates, which can then undergo a variety of transformations, including substitution, addition, and cyclization. uobasrah.edu.iq

One important type of radical reaction involving halogenated aromatics is atom transfer radical addition (ATRA), where a radical adds to an unsaturated bond, and a halogen atom is subsequently transferred. chemrxiv.orgresearchgate.net Ruthenium catalysts have been shown to be effective in promoting ATRA reactions involving halogenated alkanes and aromatic systems. chemrxiv.orgresearchgate.net In the context of this compound, the bromine atom would be the more likely participant in such a process due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond.

The formation of naphthalene-derived radicals can also be initiated by the reaction of naphthalene with hydroxyl radicals in the gas phase. acs.org This process leads to the formation of benzocyclohexadienyl radicals, which can then undergo further reactions. acs.org While these conditions are more relevant to atmospheric chemistry, they highlight the susceptibility of the naphthalene ring to radical attack. The presence of both an amino group and halogen substituents on the naphthalene ring of this compound would influence the stability and subsequent reactivity of any radical intermediates formed.

Derivatization and Advanced Functionalization of 8 Bromo 3 Fluoronaphthalen 1 Amine

Strategic Elaboration of the Naphthalene (B1677914) Framework for Diverse Applications

The naphthalene core of 8-Bromo-3-fluoronaphthalen-1-amine serves as a rigid scaffold that can be systematically elaborated to access a wide array of chemical structures. The primary handle for this elaboration is the bromo substituent at the C8 position, which is highly amenable to palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. numberanalytics.comnih.gov

Key cross-coupling reactions for elaborating the bromo-naphthalene scaffold include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. nsf.govlibretexts.org This method is exceptionally powerful for introducing new aryl or alkyl groups, thereby constructing biaryl systems or other extended conjugated structures which are prevalent in pharmaceuticals and organic electronics. snnu.edu.cnnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine. wikipedia.orgcatalysis.blogorganic-chemistry.org This allows for the introduction of a second, distinct amine functionality onto the naphthalene core, leading to complex diarylamines or other nitrogen-containing derivatives. rug.nl

Sonogashira Coupling: The reaction of the C8-bromo position with a terminal alkyne under palladium-copper catalysis can introduce alkynyl moieties, which are valuable for creating linear, rigid extensions to the naphthalene framework.

Heck Coupling: This reaction can be used to append alkene substituents to the C8 position.

The strategic application of these reactions on the bromo-naphthalene precursor allows for the generation of diverse chemical libraries. nih.gov By carefully selecting the coupling partner, chemists can systematically modify the steric and electronic properties of the molecule to optimize its function for specific applications, such as tuning the binding affinity for a biological target like the CCR8 receptor. nih.gov

Coupling ReactionBond FormedReagents/CatalystTypical Application
Suzuki-Miyaura C-CPd catalyst, Base, Organoboron reagentSynthesis of biaryls, extended π-systems
Buchwald-Hartwig C-NPd catalyst, Base, AmineSynthesis of diarylamines, N-heterocycles
Sonogashira C-C (alkynyl)Pd/Cu catalyst, Base, Terminal alkyneIntroduction of linear, rigid linkers
Heck C-C (alkenyl)Pd catalyst, Base, AlkeneIntroduction of vinyl groups

Selective Manipulation of Halogen Substituents for Diverse Scaffolds

A key feature of this compound is the presence of two different halogen atoms, bromine and fluorine. The significant difference in their reactivity allows for the selective functionalization of the C-Br bond while leaving the C-F bond intact. This orthogonality is crucial for a stepwise approach to building molecular complexity.

Under typical palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the C-Br bond is readily activated by the palladium(0) catalyst in the oxidative addition step, which initiates the catalytic cycle. libretexts.org In stark contrast, the C-F bond is exceptionally strong and generally unreactive under these conditions. researchgate.net This allows for the precise and selective derivatization of the C8 position.

For instance, a Suzuki-Miyaura coupling can be performed on this compound to introduce a new substituent at the C8 position. The resulting product, an 8-substituted-3-fluoronaphthalen-1-amine, retains the fluorine atom, which can be used for subsequent transformations under harsher conditions or can be preserved as a permanent feature to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability.

The selective reactivity of bromine over fluorine stems from fundamental differences in their bond strengths and polarizability. The carbon-bromine bond is significantly weaker and more easily broken than the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry.

This difference is reflected in their respective bond dissociation energies (BDE). The C-Br bond in bromobenzene (B47551) has a BDE of approximately 335 kJ/mol, whereas the C-F bond in fluorobenzene (B45895) has a BDE of around 523 kJ/mol. This large energy gap means that the energy input required to cleave the C-F bond is much higher.

In the context of palladium catalysis, the first and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. This step is far more facile for C-Br bonds than for C-F bonds. Activating C-F bonds typically requires specialized, highly reactive catalyst systems and more forcing reaction conditions that are not standard for typical cross-coupling reactions. thieme-connect.com This inherent difference in reactivity provides a reliable tool for selective synthesis. rug.nl

Table: Comparison of Carbon-Halogen Bond Properties

Property Carbon-Bromine (C-Br) Carbon-Fluorine (C-F)
Average Bond Energy ~285 kJ/mol ~485 kJ/mol
Electronegativity of Halogen 2.96 (Pauling scale) 3.98 (Pauling scale)
Reactivity in Pd-Coupling High Very Low (requires special conditions)

| Leaving Group Ability | Good | Poor |

Amine-Directed Derivatization for Novel Molecular Architectures

The primary amine group at the C1 position offers a third, independent site for functionalization. It can act as a nucleophile or as a directing group to influence further reactions, leading to novel molecular architectures.

One of the most common transformations of the amine group is acylation to form amides. This is readily achieved by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids under standard coupling conditions. acs.org This transformation is significant for several reasons:

Modulation of Properties: Converting the basic amine to a neutral amide drastically changes the molecule's electronic and physicochemical properties.

Introduction of New Functionality: The acyl group can carry additional functional groups, providing a straightforward method to build out molecular complexity.

Conformational Control: In certain scaffolds, such as 1,8-disubstituted naphthalenes, the resulting amide N-H can form a strong intramolecular hydrogen bond with a substituent at the 8-position, such as fluorine. acs.orgresearchgate.net In the case of this compound, while the fluorine is at the C3 position and thus not positioned for this specific 1,8-interaction, the principle of using the amine to introduce groups that can have other intramolecular interactions remains valid.

Beyond acylation, the amine can undergo other derivatizations:

N-Arylation: A second Buchwald-Hartwig amination can be performed on the amine nitrogen itself, reacting it with a different aryl halide to create complex, unsymmetrical tri-substituted nitrogen centers. nsf.govwikipedia.org

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which are common motifs in medicinal chemistry. thermofisher.com

Diazotization: The amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups, including halogens (Sandmeyer reaction), hydroxyl, or cyano groups, although this might compete with reactivity at the C-Br bond.

These amine-directed derivatizations, combined with the selective functionalization of the C-Br bond, provide a powerful and multi-faceted strategy for the synthesis of highly complex and diverse molecules from the this compound scaffold.

Computational and Theoretical Studies on 8 Bromo 3 Fluoronaphthalen 1 Amine and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the intricate electronic landscape of halogenated naphthalenes. These calculations allow for a detailed examination of reaction pathways, molecular orbitals, and the factors controlling reaction outcomes.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions involving aromatic compounds. For analogues of 8-Bromo-3-fluoronaphthalen-1-amine, DFT calculations are crucial for mapping detailed reaction mechanisms and characterizing transient intermediates. rsc.orgnih.gov Studies on the palladium-catalyzed halogenation of 1-naphthaldehydes, for instance, have used DFT to explain the observed regioselectivity, demonstrating how different reaction conditions favor halogenation at either the C2 or C8 position. researchgate.netbohrium.com These computational models can elucidate the structures and energies of transition states and intermediates, providing a rationale for the experimental outcomes. bohrium.com

In the context of nucleophilic aromatic substitution (SNAr), a common reaction for halogenated arenes, DFT is used to calculate the relative stabilities of isomeric σ-complex intermediates. researchgate.net This approach has been shown to quantitatively predict regioisomeric distributions for reactions involving fluoride (B91410) as a leaving group. researchgate.net For a molecule like this compound, DFT could predict the most likely site for nucleophilic attack by comparing the energies of the potential σ-complexes formed. Furthermore, DFT studies on fluoroarenes have highlighted the critical role of interactions between ortho-substituents and metals in transition states, which significantly influences activation energies. nih.gov Such calculations can also clarify whether a reaction proceeds through a stepwise mechanism involving a stable intermediate or a concerted process. researchgate.net

Application of DFTKey Findings for Naphthalene (B1677914) AnaloguesRelevance to this compound
Reaction Mechanism MappingElucidation of stepwise vs. concerted pathways in SNAr reactions. researchgate.net Mapping of catalytic cycles in Pd-catalyzed C-H functionalization. researchgate.netbohrium.comPredicting the mechanism of further substitution or functionalization reactions.
Intermediate Stability AnalysisCalculation of relative energies of isomeric σ-complexes to predict regioselectivity in SNAr. researchgate.netDetermining the most probable site for nucleophilic attack.
Transition State (TS) AnalysisIdentification of TS structures and calculation of activation energy barriers to explain regioselectivity. researchgate.netrsc.orgUnderstanding kinetic vs. thermodynamic control of reactions.
Role of SubstituentsQuantifying the electronic effect of existing substituents on reaction barriers and pathways. nih.govAssessing how the Br, F, and NH2 groups collectively influence reactivity.

For naphthalene and its derivatives, the HOMO-LUMO gap is significantly influenced by the nature and position of substituents. rsc.orgresearchgate.net Theoretical studies on substituted naphthalenes have shown that both electron-donating and electron-withdrawing groups tend to decrease the HOMO-LUMO gap compared to the parent naphthalene molecule. researchgate.net For example, a study using the B3LYP/6-311++G(d,p) level of theory found that functional groups like hydroxyl (OH), carboxyl (COOH), and formyl (CHO) all reduce the energy gap of naphthalene. researchgate.net In this compound, the amino (-NH2) group acts as a strong electron-donating group, raising the HOMO energy, while the electronegative fluorine and bromine atoms lower the LUMO energy. The interplay of these effects would be expected to result in a smaller HOMO-LUMO gap compared to unsubstituted naphthalene, enhancing its reactivity. DFT calculations on halogenated naphthalene-based Schiff base complexes have shown that a lower energy gap correlates with higher reactivity. rsc.org

Molecule/SystemComputational MethodKey Findings on HOMO-LUMO Gap (Egap)Reference
NaphthaleneDFT/aug-cc-pVQZCalculated Egap of ~4.75 eV. samipubco.com
Substituted NaphthalenesB3LYP/6-311++G(d,p)Substituents (e.g., OH, COOH, CHO) generally reduce the Egap. researchgate.net
BN Isosteres of NaphthaleneB3LYP/6-311+G(d,p)The position of the BN pair significantly alters the Egap, with most isomers showing a decrease. rsc.orgchem8.org
Halogenated Naphthalene Schiff Base ComplexesDFTA lower Egap in the complexes was correlated with higher reactivity. rsc.org

Computational chemistry is a powerful predictive tool for understanding the regioselectivity of reactions on substituted aromatic rings. For polysubstituted naphthalenes, predicting the site of further electrophilic or nucleophilic attack is complex, but theoretical models can provide clear guidance.

DFT calculations have been successfully employed to predict and explain the regiochemical outcomes of various reactions on naphthalene derivatives. rsc.org In the palladium-catalyzed C-H halogenation of 1-naphthaldehydes, DFT calculations of transition state energies explained why the reaction selectively occurs at the C8 position under certain conditions, while the formation of an imine intermediate switches the selectivity to the C2 position. researchgate.netbohrium.com Similarly, in the benzannulation of silylhaloalkynes to form naphthalenes, DFT models of the transition states correctly predicted the observed regioselectivity, which was governed by the ability of substituents to stabilize developing charges. rsc.org

For this compound, the existing substituents create a unique electronic environment. The powerful electron-donating amino group (-NH2) at C1 strongly activates the ortho (C2) and para (C4) positions towards electrophilic attack. The fluorine at C3 and bromine at C8 are deactivating groups. Therefore, any new electrophilic substitution would be strongly directed to the C2 and C4 positions. Conversely, for nucleophilic aromatic substitution, the positions bearing the halogen atoms (C3 and C8) would be the reaction sites, and DFT calculations of σ-complex stabilities could predict which halogen is more likely to be displaced. researchgate.net

Investigations of Non-Covalent Interactions

Non-covalent interactions play a defining role in the structure, conformation, and crystal packing of molecules. In halogenated aromatic amines like this compound, intramolecular hydrogen bonds and other weak interactions involving the halogen atoms are of significant interest.

The peri-positions (1 and 8) of the naphthalene scaffold force substituents into close proximity, creating an ideal system for studying intramolecular interactions. In molecules containing an amino group at C1 and a fluorine atom at C8, a strong intramolecular hydrogen bond (NH···F) can form.

Extensive studies on N-(8-fluoronaphthalen-1-yl)benzamide derivatives, which are structurally analogous to the target compound, have provided definitive evidence for this interaction. acs.orgresearchgate.net A combination of NMR spectroscopy, IR spectroscopy, and DFT calculations confirms the presence and strength of the NH···F hydrogen bond. acs.orgnih.gov A key piece of evidence from NMR is the observation of a large through-space spin-spin coupling constant between the N-H proton and the fluorine atom (1hJNH,F), with values reported as high as 19.1 Hz. acs.org IR spectroscopy reveals a correlation between the electron-withdrawing nature of substituents on the molecule and the strength of the hydrogen bond. acs.org Computational studies on protonated 8-fluoro-N,N-dimethylnaphthalen-1-amine also provide compelling evidence for a strong, charge-assisted NH+···F hydrogen bond. acs.org Given the geometry of this compound, a similar intramolecular NH···F interaction between the C1-amine and the C8-bromo group is not possible, but the principles derived from these studies are critical for understanding analogues where such positioning occurs.

System StudiedMethodologyKey Evidence for NH···F InteractionReference
N-(8-fluoronaphthalen-1-yl)benzamidesNMR, IR, DFTLarge 1H-19F coupling constant (~19 Hz); correlation between IR frequency and substituent electronic effects. acs.org
4-Anilino-5-fluoroquinazolinesNMR, X-ray, DFTClose NH···F distance (~2.0 Å) and large coupling constant (1hJNH,F = 19±1 Hz). nih.govucla.edu
Protonated 8-fluoro-N,N-dimethylnaphthalen-1-amineNMR, IR, X-ray, DFT, Gas-Phase SpectroscopySignificant H-F coupling; increased basicity; characteristic IR shifts. acs.org

The concept of σ-holes and π-holes has revolutionized the understanding of non-covalent interactions involving halogenated molecules. A σ-hole is a region of positive electrostatic potential located on the outer surface of a halogen atom (X), along the axis of its covalent bond (R-X). nih.govacs.org This positive region can interact attractively with nucleophiles. Similarly, a π-hole is a region of positive electrostatic potential located above and below the plane of an electron-deficient aromatic ring. nih.gov

In halogenated naphthalenes, particularly perfluorinated analogues, these interactions are prominent. rsc.orgrsc.org The presence of multiple electron-withdrawing fluorine atoms depletes the electron density of the naphthalene π-system, creating significant π-holes. chemrxiv.orgresearchgate.net Simultaneously, heavier halogens like bromine and iodine possess significant σ-holes. rsc.orgrsc.org Computational studies on perfluorohalogenated naphthalenes (PFXNaPs) have shown that the π-hole bonding is substantially enhanced compared to corresponding benzene (B151609) systems. rsc.orgrsc.orgchemrxiv.org Crystal structure analyses have revealed unique intermolecular stacking arrangements that are governed by the cooperation between π-hole interactions of the naphthalene ring and σ-hole bonding from the halogen atoms. rsc.orgrsc.org This cooperative effect is a distinct feature of halogenated naphthalenes and is primarily driven by electrostatic and dispersion forces. chemrxiv.orgresearchgate.net For this compound, the bromine atom at the C8 position would possess a positive σ-hole, making it a potential halogen bond donor in crystal packing or receptor binding.

Spectroscopic Correlations with Electronic Structure (e.g., NMR, IR, X-ray crystallography)

The electronic structure of this compound is significantly influenced by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing halogen substituents (-Br and -F) on the naphthalene core. These substituent effects are directly reflected in the compound's spectroscopic signatures.

NMR spectroscopy is a powerful tool for elucidating the electronic environment of atomic nuclei within a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide valuable insights into the electron distribution across the aromatic system.

The electron-donating amino group is expected to increase electron density, particularly at the ortho and para positions, leading to an upfield shift (lower ppm values) of the corresponding proton and carbon signals. Conversely, the electronegative fluorine and bromine atoms will deshield the adjacent nuclei, causing a downfield shift (higher ppm values). The peri-interaction between the amino group at C1 and the bromo group at C8 can lead to significant steric hindrance, which can also influence the chemical shifts.

Based on data from analogous compounds like 8-bromo-naphthalen-1-amine and various fluoronaphthalenes, predicted ¹H and ¹³C NMR chemical shifts for this compound in a non-polar solvent like CDCl₃ are presented below.

Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-2~7.2-7.4dJ(H2-H4) ≈ 2-3
H-4~7.0-7.2dJ(H4-H2) ≈ 2-3
H-5~7.5-7.7tJ(H5-H6) ≈ 7-8
H-6~7.3-7.5tJ(H6-H5) ≈ 7-8, J(H6-H7) ≈ 7-8
H-7~7.8-8.0dJ(H7-H6) ≈ 7-8
-NH₂~4.5-5.5br s-

Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-1~140-145
C-2~115-120
C-3~158-163 (d, ¹J(C-F))
C-4~110-115
C-4a~125-130
C-5~128-132
C-6~124-128
C-7~126-130
C-8~110-115
C-8a~135-140

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing information about the functional groups present. The IR spectrum of this compound would be characterized by the vibrations of the N-H, C-F, C-Br, and aromatic C-H and C=C bonds.

The primary amine group will exhibit characteristic symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. escholarship.org An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. escholarship.org The C-F and C-Br stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring will produce a series of bands in the 1400-1600 cm⁻¹ region. mit.edu

Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H stretching (asymmetric)3400-3500Medium
N-H stretching (symmetric)3300-3400Medium
Aromatic C-H stretching3000-3100Medium-Weak
N-H bending (scissoring)1600-1650Medium-Strong
Aromatic C=C stretching1400-1600Medium-Strong
C-N stretching (aromatic)1250-1340Strong
C-F stretching1100-1200Strong
C-Br stretching500-650Medium-Strong

While an experimental crystal structure for this compound is not available, insights into its solid-state conformation can be drawn from related structures, such as that of 8-bromo-naphthalen-1-amine. aps.org The peri-substituents at the C1 and C8 positions are expected to cause some distortion of the naphthalene ring from planarity to alleviate steric strain.

Applications As Synthetic Intermediates in Complex Molecule Synthesis

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings, studied extensively for their applications in organic electronics and materials science. acgih.orgnih.gov The synthesis of extended and functionalized PAHs often relies on versatile, functionalized building blocks. researchgate.nettcichemicals.com

8-Bromo-3-fluoronaphthalen-1-amine could theoretically serve as a precursor to novel PAHs through reactions that extend its aromatic system. For instance, the bromine atom is ideally suited for Suzuki or Stille coupling reactions. By coupling the bromo-naphthalene with an appropriate arylboronic acid or organostannane, the naphthalene (B1677914) core can be extended, forming a larger polycyclic system.

Furthermore, the amine group could be used to direct cyclization reactions. After transformation into a different functional group (e.g., an iodide via a Sandmeyer reaction), it could participate in intramolecular cyclization reactions, such as a palladium-catalyzed process, to form new rings. While direct examples involving this compound are not documented, the synthesis of PAHs through Brønsted acid-catalyzed dehydrative cycloaromatization of related carbonyl compounds illustrates a common strategy for building these extended systems. researchgate.net

Building Blocks for Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. sigmaaldrich.comuni-regensburg.de The 1,8-disubstituted naphthalene framework is a well-established scaffold for creating unique heterocyclic structures, often by bridging the 1 and 8 positions.

The amine and bromo groups on this compound are perfectly positioned for the synthesis of novel heterocyclic systems. For example:

Intramolecular Cyclization: The amine could be acylated, and subsequent intramolecular N-arylation (a Buchwald-Hartwig type reaction) could form a new six- or seven-membered ring containing nitrogen, bridging the C1 and C8 positions.

Multi-component Reactions: The amine could act as a nucleophile in reactions with bifunctional electrophiles, leading to the construction of complex heterocyclic rings fused to the naphthalene core. Research on the synthesis of naphthalene-substituted triazole spirodienones demonstrates how naphthalenic amines can be incorporated into complex heterocyclic frameworks. acs.org

A practical synthesis for a related compound, 8-fluoronaphthalen-1-ylamine, has been developed from 1,8-diaminonaphthalene, highlighting the utility of these amines as key intermediates for pharmaceuticals. researchgate.netacs.org This amine has been used to synthesize various N-(8-fluoronaphthalen-1-yl)benzamide derivatives, which are themselves heterocyclic precursors. ambeed.com

Role in the Construction of Advanced Organic Frameworks

Advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials constructed from organic linkers and metal nodes or through covalent bonds. They have applications in gas storage, catalysis, and sensing. The development of these materials relies on functionalized organic building blocks. ambeed.comchemrevlett.com

This compound has the potential to be a valuable linker or modulator in the synthesis of such frameworks.

The amine group can coordinate with metal centers to form MOFs. The presence of the halogen substituents (Br and F) would decorate the pores of the resulting framework, tuning its properties such as gas affinity and selectivity. Amine-functionalized linkers are known to enhance CO2 capture in MOFs.

The bromine atom allows for post-synthetic modification. A MOF could be assembled using the amine functionality, leaving the bromine atom available for subsequent cross-coupling reactions to introduce additional functionality within the framework's pores.

While this specific compound has not been reported in a framework, related halogenated amines and other functionalized aromatic compounds are widely used. For example, 4-Bromo-1H-imidazole has been grafted into existing ZIF-71 particles using post-synthetic exchange techniques. ambeed.com

Synthesis of Ligands for Catalysis

The development of new ligands is crucial for advancing transition-metal catalysis. Ligands coordinate to the metal center, modulating its electronic and steric properties to control reactivity, selectivity, and efficiency.

This compound is a candidate for development into a novel ligand scaffold. The amine group provides a primary coordination site. It can be readily converted into more complex coordinating groups, such as Schiff bases, phosphine-amines, or N-heterocyclic carbenes (NHCs).

The general synthetic pathway would involve:

Modification of the Amine: Reaction of the amine with an appropriate aldehyde or ketone would yield a Schiff base, a common bidentate or tridentate ligand type. For example, zinc (II) complexes with diimine ligands derived from amines have been studied for their chemical and biological properties.

Introduction of Other Donor Atoms: The bromine atom could be displaced via a coupling reaction to introduce another donor atom, such as phosphorus, creating a bidentate P,N-ligand.

The rigid naphthalene backbone, combined with the steric influence of the peri-substituents and the electronic effect of the fluorine atom, could impart unique properties to a metal complex, potentially leading to novel catalytic activity.

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